molecular formula C10H7NO4 B3193176 1H-Indole-2,7-dicarboxylic acid CAS No. 68833-96-5

1H-Indole-2,7-dicarboxylic acid

Cat. No. B3193176
CAS RN: 68833-96-5
M. Wt: 205.17 g/mol
InChI Key: GPZDWQUDHYWQBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole-2,7-dicarboxylic acid is a compound that belongs to the class of organic compounds known as indoles . These are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . The compound is a pale-yellow to yellow-brown solid .


Synthesis Analysis

The synthesis of 1H-Indole-2,7-dicarboxylic acid and its derivatives has been a topic of interest in various research studies . For instance, some new sulfonamide-based indole derivatives were synthesized using 1H-indole-2-carboxylic acid as a starting material . The structure of all synthesized sulfonamide-based indole derivatives was confirmed by 1H NMR and LCMS Spectroscopy .


Molecular Structure Analysis

The molecular structure of 1H-Indole-2,7-dicarboxylic acid can be represented by the InChI code: 1S/C10H7NO4/c12-9(13)5-1-2-7-6(3-5)4-8(11-7)10(14)15/h1-4,11H, (H,12,13) (H,14,15) . This indicates that the compound has a molecular weight of 205.17 .


Chemical Reactions Analysis

Indole derivatives, including 1H-Indole-2,7-dicarboxylic acid, are known to participate in various types of organic reactions . The electron-rich aromatic framework of indole with multiple reactive sites allows it to be utilized in several kinds of organic reactions .


Physical And Chemical Properties Analysis

1H-Indole-2,7-dicarboxylic acid is a solid compound with a pale-yellow to yellow-brown color . It has a molecular weight of 205.17 . The compound is stored in a sealed dry container at 2-8°C .

Scientific Research Applications

Synthesis and Characterization

1H-Indole-2,7-dicarboxylic acid and its derivatives have been a subject of interest in synthesis and characterization studies. For instance, the synthesis of indole-2-carboxylic acid derivatives, including 1H-indole-2-carboxylic acids, has been explored for potential therapeutic applications. These compounds have been synthesized from 1-Propyl-1H-indole-2-carboxylic acid and characterized using various spectroscopic techniques (Raju et al., 2015). Similarly, the unsymmetrical trimer of indole-5-carboxylic acid, closely related to 1H-indole-2-carboxylic acid, has been characterized by proton NMR spectroscopy (Mackintosh et al., 1994).

Pharmaceutical and Biological Applications

In the field of pharmaceuticals, derivatives of 1H-Indole-2,7-dicarboxylic acid have been synthesized and evaluated for their potential in therapeutic applications. For example, the antibacterial and antifungal activities of synthesized indole-2-carboxylic acid derivatives have been studied, showing significant results against various pathogens (Raju et al., 2015). Additionally, other derivatives have been explored for anti-inflammatory properties through molecular docking analysis and geometrical optimization studies (Al-Ostoot et al., 2020).

Chemical Analysis and Separation Techniques

1H-Indole-2,7-dicarboxylic acid is also significant in the field of analytical chemistry. A study demonstrated the separation and quantification of Octahydro-1H-indole-2-carboxilic Acid and its isomers using HPLC with a refractive index detector, highlighting its importance in quality control and analysis (Vali et al., 2012).

Development of Fluorescent Compounds

Research has been conducted on the development of fluorescent diarylindoles by direct and decarboxylative arylations of carboxyindoles, including 1H-indole-2-carboxylic acids. These studies are crucial in the development of new fluorescent materials with potential applications in various fields, including bioimaging (Miyasaka et al., 2009).

Catalytic Applications

1H-Indole-2,7-dicarboxylic acid and its derivatives have been utilized in catalytic applications as well. For instance, Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids has been reported, demonstrating the compound's utility in facilitating diverse product formation through catalytic processes (Zheng et al., 2014).

Safety and Hazards

The safety information for 1H-Indole-2,7-dicarboxylic acid indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

Future Directions

The future directions for the study of 1H-Indole-2,7-dicarboxylic acid and its derivatives could involve the development of efficient synthetic strategies for producing these compounds . This is due to their wide spectrum of biological activities and their potential for therapeutic applications . Additionally, the exploration of the synthetic utility of 2-naphthol for the construction of diverse N/O-containing heterocyclic frameworks could be another area of interest .

properties

IUPAC Name

1H-indole-2,7-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c12-9(13)6-3-1-2-5-4-7(10(14)15)11-8(5)6/h1-4,11H,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZDWQUDHYWQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)NC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9071767
Record name 1H-Indole-2,7-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9071767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-2,7-dicarboxylic acid

CAS RN

68833-96-5
Record name 1H-Indole-2,7-dicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68833-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-2,7-dicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068833965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole-2,7-dicarboxylic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Indole-2,7-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9071767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-indole-2,7-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.065.820
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indole-2,7-dicarboxylic acid
Reactant of Route 2
Reactant of Route 2
1H-Indole-2,7-dicarboxylic acid
Reactant of Route 3
Reactant of Route 3
1H-Indole-2,7-dicarboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1H-Indole-2,7-dicarboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1H-Indole-2,7-dicarboxylic acid
Reactant of Route 6
1H-Indole-2,7-dicarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.